3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with methoxy groups and a cyclopenta-thieno-pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the cyclopenta-thieno-pyrimidine moiety: This involves the cyclization of a suitable precursor, such as a thieno-pyrimidine derivative, with a cyclopentane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential in the treatment of diseases such as cancer or neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but a different core structure.
Benzamide, 3,4-dimethoxy-N-methyl-: A simpler benzamide derivative with methoxy groups.
Uniqueness
3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
374693-53-5 |
---|---|
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.5g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide |
InChI |
InChI=1S/C25H23N3O4S/c1-14-26-24(22-18-5-4-6-21(18)33-25(22)27-14)32-17-10-8-16(9-11-17)28-23(29)15-7-12-19(30-2)20(13-15)31-3/h7-13H,4-6H2,1-3H3,(H,28,29) |
InChI Key |
SOWHMQBSEQJIIA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.